Azetidine-2-carboxylic acid hydrochloride

Description

Historical Context and Discovery of Azetidine-2-carboxylic acid

Azetidine-2-carboxylic acid was first isolated in 1955 by Fowden from the plant Convallaria majalis, commonly known as lily of the valley. acs.org This discovery marked the first identification of a naturally occurring azetidine (B1206935) compound. acs.org Subsequent research has identified its presence in other plant species, including those from the Asparagaceae family like Polygonatum (Solomon's seal), and numerous plants within the Fabaceae (bean) family. wikipedia.org It has also been detected in common vegetables such as table beets, garden beets, and sugar beets. wikipedia.orgmdpi.com The natural occurrence of this compound spurred interest in its biosynthesis, with studies exploring its metabolic pathways in various organisms. nih.govacs.org

Azetidine-2-carboxylic acid as a Structural Analogue of L-Proline

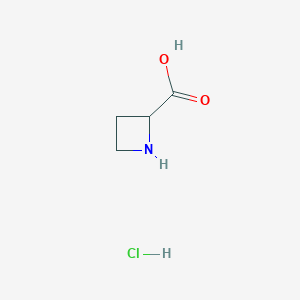

The chemical structure of azetidine-2-carboxylic acid closely resembles that of L-proline, with the key distinction being the size of the heterocyclic ring; azetidine-2-carboxylic acid possesses a four-membered ring, whereas L-proline has a five-membered ring. wikipedia.org This structural mimicry allows azetidine-2-carboxylic acid to act as an antagonist of L-proline in biological systems. wikipedia.orgmedchemexpress.commedchemexpress.com

The primary mechanism of its biological activity stems from its misincorporation into proteins in place of proline during protein synthesis. wikipedia.orgmedchemexpress.comoup.com This substitution can lead to significant alterations in the secondary and tertiary structures of proteins, affecting their folding and function. wikipedia.orgresearchgate.net The smaller bond angles of the four-membered ring impose different conformational constraints on the polypeptide chain compared to the five-membered ring of proline. researchgate.netnih.gov This can disrupt critical protein structures, such as the collagen triple helix, and can trigger cellular stress responses like the unfolded protein response. nih.govnih.gov The toxic and teratogenic effects observed in various organisms are largely attributed to this protein disruption. wikipedia.orgmedchemexpress.com

Interactive Table: Structural and Biological Comparison

| Feature | Azetidine-2-carboxylic acid | L-Proline |

| Ring Size | 4-membered | 5-membered |

| Molecular Formula | C4H7NO2 | C5H9NO2 |

| Biological Role | Non-proteinogenic amino acid, Proline antagonist | Proteinogenic amino acid |

| Effect on Proteins | Misincorporation leads to altered structure and function | Essential component of protein structure |

Overview of Azetidine Motif in Contemporary Chemical Sciences

The azetidine ring, the core structure of azetidine-2-carboxylic acid, is a valuable scaffold in modern medicinal chemistry and drug discovery. nih.govenamine.nettechnologynetworks.com Despite initial challenges in its synthesis due to ring strain, recent advancements have made azetidine derivatives more accessible. nih.govbham.ac.ukrsc.org The rigid and strained nature of the four-membered ring imparts unique conformational properties to molecules, which can be advantageous in designing compounds with specific biological activities. nih.govenamine.net

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov The incorporation of the azetidine motif can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and solubility. researchgate.net Consequently, the azetidine ring is found in a number of approved drugs and is a key component in the development of new therapeutic agents, particularly for neurological disorders. technologynetworks.comlifechemicals.comnih.gov The versatility of the azetidine scaffold continues to attract the attention of medicinal chemists, who utilize it to create novel molecular architectures with diverse biological functions. nih.govresearchgate.net

Interactive Table: Applications of the Azetidine Motif

| Field | Application |

| Medicinal Chemistry | Scaffold for drugs with anticancer, antibacterial, and antiviral activity. nih.gov |

| Drug Discovery | Used to improve pharmacokinetic properties of lead compounds. researchgate.net |

| Natural Product Synthesis | A key structural component of various natural products. acs.org |

| Materials Science | Utilized in the development of novel polymers. rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670026 | |

| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69539-48-6 | |

| Record name | 2-Azetidinecarboxylic acid hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Azetidine 2 Carboxylic Acid

Distribution in Biological Systems: Plants and Microorganisms

Azetidine-2-carboxylic acid was first discovered in 1955 in the rhizomes and fresh foliage of lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum species). researchgate.net Since then, it has been found in numerous other plants, particularly within the bean family (Fabaceae). researchgate.net It has also been detected in smaller quantities in common beets, including table beets, garden beets, and sugar beets (Beta vulgaris). researchgate.netacs.org

In addition to plants, some microorganisms are also known to produce this compound. For instance, the bacterium Actinoplanes ferrugineus has been shown to synthesize azetidine-2-carboxylic acid. researchgate.net More recently, azetidine-2-carboxylic acid synthases, the enzymes responsible for its production, have been identified in various bacterial natural product pathways. nih.govwikipedia.org

The following table summarizes the distribution of Azetidine-2-carboxylic acid in various biological systems.

| Kingdom | Family/Phylum | Genus/Species | Common Name | Reference(s) |

| Plantae | Asparagaceae | Convallaria majalis | Lily of the Valley | researchgate.net |

| Plantae | Asparagaceae | Polygonatum | Solomon's Seal | researchgate.net |

| Plantae | Fabaceae | Various | Bean Family | researchgate.net |

| Plantae | Amaranthaceae | Beta vulgaris | Beet | researchgate.netacs.org |

| Bacteria | Actinomycetia | Actinoplanes ferrugineus | - | researchgate.net |

| Bacteria | Gammaproteobacteria | Pseudomonas aeruginosa | - | acs.org |

Elucidation of Biosynthetic Routes

The biosynthesis of azetidine-2-carboxylic acid has been a subject of scientific investigation, with the primary established pathway involving S-adenosylmethionine (SAM).

While aspartic acid and its derivatives are crucial precursors for a wide range of amino acids in plants and microorganisms, a direct and well-established biosynthetic pathway for azetidine-2-carboxylic acid originating from aspartic-β-semialdehyde is not prominently described in recent scientific literature. Aspartic-β-semialdehyde is a key intermediate in the biosynthesis of essential amino acids such as lysine, methionine, and threonine. mdpi.com Methionine, in turn, is a direct precursor to S-adenosylmethionine (SAM), which is the confirmed substrate for azetidine-2-carboxylic acid synthesis. Therefore, aspartic-β-semialdehyde is an indirect precursor to azetidine-2-carboxylic acid.

Early research into amino acid biosynthesis, around the time of the discovery of azetidine-2-carboxylic acid, explored the roles of various precursors. However, a definitive enzymatic conversion of an aspartate-derived intermediate, other than through the SAM pathway, to form the azetidine (B1206935) ring has not been clearly elucidated. Chemical synthesis routes have been developed to produce L-azetidine-2-carboxylic acid from L-aspartic acid, which underscores the structural relationship between these molecules but does not represent a biological pathway.

The primary and well-characterized biosynthetic pathway for azetidine-2-carboxylic acid involves the intramolecular cyclization of S-adenosylmethionine (SAM). nih.govwikipedia.org This reaction is catalyzed by a class of enzymes known as azetidine-2-carboxylic acid (AZE) synthases. nih.gov

Recent studies have identified and characterized AZE synthases in bacteria, such as AzeJ and VioH. wikipedia.org These enzymes facilitate a 4-exo-tet cyclization of the aminocarboxypropyl moiety of SAM, resulting in the formation of the four-membered azetidine ring and the release of 5'-methylthioadenosine (MTA). nih.govwikipedia.org The reaction is an intramolecular nucleophilic substitution where the amino group of the methionine portion of SAM attacks the γ-carbon.

The genetic determinants for this biosynthesis have been identified in bacterial gene clusters responsible for the production of certain natural products. For example, the azeJ gene in Pseudomonas aeruginosa encodes for the AZE synthase involved in the biosynthesis of azetidomonamides. acs.org The discovery of genes homologous to AZE synthases in a diverse range of bacteria suggests that the production of azetidine-2-carboxylic acid and its incorporation into natural products may be more widespread than previously thought. nih.gov

In some organisms, the accumulation of the byproduct MTA can be toxic. Therefore, the biosynthesis of azetidine-2-carboxylic acid is often linked to the methionine salvage pathway (also known as the Yang Cycle), which recycles MTA back into methionine. acs.org

Ecological Roles and Biological Significance of Azetidine-2-carboxylic acid in Nature

Azetidine-2-carboxylic acid plays significant ecological roles, primarily as a defense mechanism for the organisms that produce it. wikipedia.orgacs.org Its toxicity stems from its ability to act as a proline analogue. researchgate.net

Due to its structural similarity to proline, azetidine-2-carboxylic acid can be mistakenly recognized by prolyl-tRNA synthetases, the enzymes that attach proline to its corresponding transfer RNA for protein synthesis. acs.org This leads to the misincorporation of azetidine-2-carboxylic acid into proteins in place of proline. researchgate.net The smaller, four-membered ring of azetidine-2-carboxylic acid imposes different conformational constraints on the polypeptide chain compared to the five-membered ring of proline. This can lead to improperly folded and non-functional proteins, a condition known as proteotoxic stress. youtube.comnih.gov

This toxic effect serves several ecological purposes:

Defense against herbivores: Plants producing azetidine-2-carboxylic acid can deter feeding by insects and other animals. If ingested, the compound can be toxic to the herbivore. researchgate.net

Allelopathy: The release of azetidine-2-carboxylic acid into the soil can inhibit the growth of competing plant species. acs.orgnih.gov

Antimicrobial activity: In some contexts, it may also play a role in defending against pathogenic microorganisms.

The ability of some organisms to produce azetidine-2-carboxylic acid while being resistant to its toxic effects implies the existence of specific resistance mechanisms. These can include having a prolyl-tRNA synthetase that can discriminate between proline and azetidine-2-carboxylic acid, or possessing enzymes that can detoxify the compound.

Advanced Synthetic Methodologies and Chemical Derivatization of Azetidine 2 Carboxylic Acid

Enantioselective and Stereocontrolled Synthesis of Azetidine-2-carboxylic acid and its Derivatives

The precise control of stereochemistry is paramount in the synthesis of azetidine-2-carboxylic acid derivatives, as the biological activity is often dependent on the specific enantiomer. Various strategies have been developed to achieve high levels of enantioselectivity.

Chiral auxiliaries have proven to be effective in guiding the stereochemical outcome of reactions to synthesize enantiomerically pure azetidine-2-carboxylic acid. This approach involves the temporary incorporation of a chiral molecule to direct the formation of a specific stereoisomer.

A notable example is the use of optically active α-methylbenzylamine as a chiral auxiliary. nih.govacs.org This method facilitates the construction of the azetidine (B1206935) ring through an intramolecular alkylation, allowing for the practical preparation of both enantiomers of azetidine-2-carboxylic acid. nih.govacs.org The synthesis is straightforward, starting from inexpensive chemicals and proceeding through five to six steps. nih.govacs.org

Similarly, (S)-1-phenylethylamine has been employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. The absolute configuration of one of the products was confirmed by X-ray crystallography, demonstrating the reliability of this auxiliary in controlling stereochemistry.

Table 1: Chiral Auxiliaries in Azetidine-2-carboxylic acid Synthesis

| Chiral Auxiliary | Key Reaction Step | Target Molecule | Reference |

| α-Methylbenzylamine | Intramolecular alkylation | Both enantiomers of Azetidine-2-carboxylic acid | nih.govacs.org |

| (S)-1-Phenylethylamine | Cyclization | Enantiomeric pair of Azetidine-2,4-dicarboxylic acids | |

| (S)-1-Phenylethylamine | Krapcho dealkoxycarbonylation | (S)-Azetidine-2-carboxylic acid | oup.com |

Asymmetric cyclization reactions are a powerful strategy for the stereocontrolled synthesis of the azetidine ring. These methods establish the core heterocyclic structure with a defined stereochemistry in a single step.

One effective method involves an intramolecular alkylation to construct the azetidine ring, which has been utilized in facile syntheses of both enantiomers of azetidine-2-carboxylic acid. nih.govacs.org Another approach involves the stereocontrolled synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) through two distinct strategies, one yielding the cis-ADC enantiomers and the other providing the trans-ADC enantiomers. nih.govnih.gov

Nature provides inspiration for asymmetric cyclization through the action of AZE synthases. These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce the highly strained azetidine ring. nih.govtum.denih.gov Structural and biochemical analyses have revealed that this enzymatic cyclization is facilitated by a unique substrate conformation, desolvation effects, and cation-π interactions within the enzyme's active site. nih.govtum.denih.govresearchgate.net

Enzymatic and biotransformation methods offer an environmentally benign and highly selective alternative for producing enantiopure azetidine-2-carboxylic acid and its derivatives. acs.org These methods often proceed under mild conditions and can achieve exceptional levels of enantioselectivity. acs.orgnih.gov

A highly efficient method for preparing enantiopure azetidine-2-carboxylic acids and amides involves the biotransformation of racemic azetidine-2-carbonitriles. acs.org Using the whole-cell catalyst Rhodococcus erythropolis AJ270, various racemic 1-benzylazetidine-2-carbonitriles undergo efficient and enantioselective biotransformations. nih.gov These reactions yield the corresponding azetidine-2-carboxylic acids and their amide derivatives in excellent yields, with enantiomeric excesses (ee) up to >99.5%. nih.gov

The remarkable enantioselectivity of this biocatalytic system is attributed to the combined action of a highly active but virtually non-enantioselective nitrile hydratase and a highly R-enantioselective amidase within the microbial cells. nih.gov This dual-enzyme system effectively resolves the racemic mixture to provide the desired enantiopure products. nih.govresearchgate.net

Table 2: Enzymatic and Biotransformation Methods

| Catalyst | Substrate | Product | Key Features | Reference |

| Rhodococcus erythropolis AJ270 (whole cells) | Racemic 1-benzylazetidine-2-carbonitriles | Enantiopure azetidine-2-carboxylic acids and amides | Excellent yields, ee up to >99.5%, mild reaction conditions | acs.orgnih.gov |

Synthesis from Diverse Precursor Molecules

The synthesis of azetidine-2-carboxylic acid can be achieved from a variety of starting materials, offering flexibility in synthetic design.

A straightforward and improved synthesis of L-azetidine-2-carboxylic acid has been developed starting from γ-butyrolactone. scientific.netresearchgate.net This multi-step process involves:

Bromination and Esterification: Introduction of a bromine atom and conversion to an ester.

Cyclization: Formation of the azetidine ring.

Hydrogenation: Removal of protecting groups.

Resolution: Separation of the enantiomers.

The reduction of azetidin-2-ones, commonly known as β-lactams, is a convenient and widely used method for the synthesis of the azetidine core. rsc.org A variety of reducing agents can be employed for this transformation.

The reduction of 4-oxo-2-azetidinecarboxylic acid derivatives using hydride reducing agents yields azetidine-2-methanol. google.com This intermediate can then be protected, oxidized to the corresponding N-protected azetidine-2-carboxylic acid, and finally deprotected to afford azetidine-2-carboxylic acid. google.com This method is applicable for the synthesis of optically active azetidine-2-carboxylic acid from optically active β-lactam precursors. google.com

Commonly used reducing agents include diisobutylaluminium hydride (DIBAL-H) and chloroalanes. rsc.org However, the presence of Lewis acids and alanes can sometimes lead to the ring opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. rsc.org

Intramolecular Cyclization Strategies (e.g., Mitsunobu, N-alkylation)

The construction of the strained four-membered ring of azetidine-2-carboxylic acid often relies on intramolecular cyclization strategies. These methods are crucial for forming the heterocyclic core from an acyclic precursor. Two prominent examples of such strategies are the Mitsunobu reaction and intramolecular N-alkylation.

The Mitsunobu reaction provides a powerful method for achieving intramolecular cyclization under mild conditions. This reaction typically involves an alcohol, a nucleophile, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the context of azetidine synthesis, a suitably substituted amino alcohol can undergo intramolecular cyclization where the nitrogen atom acts as the nucleophile, displacing an in situ-activated hydroxyl group to form the azetidine ring. For instance, an intramolecular Mitsunobu reaction has been successfully employed as a key step in the synthesis of a highly functionalized azetidine precursor, proceeding with a 75% yield. rsc.org The reaction is known for its reliability, though the order of reagent addition can be critical for success. wikipedia.org A typical procedure involves dissolving the alcohol, nucleophile, and triphenylphosphine in a solvent like tetrahydrofuran (THF), cooling the mixture, and then adding the azodicarboxylate. wikipedia.org

Intramolecular N-alkylation is another fundamental and widely used strategy for the synthesis of azetidines. acs.org This method involves a nucleophilic substitution reaction where a nitrogen atom within the same molecule attacks an electrophilic carbon center, leading to the formation of the cyclic structure. nih.gov The synthesis of both enantiomers of azetidine-2-carboxylic acid has been achieved using intramolecular alkylation as a key ring-forming step. acs.orgnih.gov This approach often starts from readily available and inexpensive chemicals. nih.gov For example, a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org In this process, a dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) species generates an octahedral Pd(IV) intermediate, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Azetidine synthases, found in bacterial natural product pathways, also catalyze an intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce azetidine-2-carboxylic acid. researchgate.netrepec.orgnih.govtum.de This enzymatic process highlights a biological counterpart to synthetic intramolecular cyclization strategies.

| Cyclization Strategy | Key Reagents/Catalysts | Typical Yields | Key Features |

| Mitsunobu Reaction | PPh3, DIAD/DEAD | 75% rsc.org | Mild reaction conditions, reliable for forming the azetidine core. wikipedia.orgrsc.org |

| Intramolecular N-alkylation | Palladium(II) catalysts rsc.org | Not specified | Can be used for enantioselective synthesis from inexpensive starting materials. acs.orgnih.gov |

| Enzymatic Cyclization | Azetidine synthases | Not applicable | Biocatalytic formation from S-adenosylmethionine (SAM). researchgate.netrepec.orgnih.govtum.de |

Functionalization and Derivatization for Library Synthesis

The azetidine-2-carboxylic acid scaffold is a valuable building block for the synthesis of diverse chemical libraries for drug discovery and other applications. Its functionalization and derivatization at various positions allow for the systematic exploration of chemical space and the generation of novel analogs with potentially enhanced biological activities.

C-2 and C-3 Substitution Patterns

Modifications at the C-2 and C-3 positions of the azetidine ring are of significant interest for creating structural diversity.

C-2 Substitution: The carboxyl group at the C-2 position is a primary site for derivatization. Standard peptide coupling methods can be employed to form amides, or the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. A method for the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has been developed, enabling the synthesis of optically active 2-substituted azetidine-2-carbonitriles. rsc.org For instance, treatment of a diastereomerically pure borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with LDA followed by benzyl bromide yielded the α-benzylated product in 72% yield. rsc.org

C-3 Substitution: Introducing substituents at the C-3 position further expands the accessible chemical space. The synthesis of new functionalized azetidine-3-carboxylic acid derivatives has been achieved through the thermal isomerization of kinetically favored 2-(bromomethyl)aziridine-2-carboxylates. nih.gov These 3-bromoazetidine-3-carboxylates serve as versatile intermediates for nucleophilic substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov

Synthesis of N-Protected Azetidine-2-carboxylic acid Hydrochloride

Protection of the nitrogen atom of azetidine-2-carboxylic acid is a crucial step in many synthetic sequences to prevent unwanted side reactions and to control reactivity. The resulting N-protected derivatives are stable intermediates that can be used in subsequent transformations.

Commonly used protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The synthesis of N-protected azetidine-2-carboxylic acid can be achieved by treating azetidine-2-carboxylic acid with the appropriate protecting group reagent under basic conditions. For example, an N-protected azetidine-2-methanol can be oxidized to the corresponding N-protected azetidine-2-carboxylic acid. google.com These N-protected compounds can be used directly in further synthetic steps, such as amide formation, where the protecting group remains intact. google.com

Deprotection to yield the hydrochloride salt is typically accomplished under acidic conditions or through hydrogenolysis. For instance, a Cbz group can be removed by catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in a hydrogen atmosphere. google.comumich.edu An improved synthesis of N-benzhydryl-2-carbobenzyloxy azetidine, an intermediate for azetidine-2-carboxylic acid, has been developed, which can be selectively deprotected. umich.edu

| Protecting Group | Reagent for Protection | Deprotection Method |

| Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |

| Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H2, Pd/C) google.comumich.edu |

| Benzhydryl | Benzhydrylamine | Partial hydrogenation umich.edu |

Ring-Opening and Expansion Reactions

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing access to a variety of acyclic and larger heterocyclic structures. rsc.org

Ring-Opening Reactions: Azetidines can undergo nucleophilic ring-opening reactions. rsc.org For example, Lewis acid-promoted ring opening of azetidines with aromatic nucleophiles via a Friedel-Crafts mechanism has been reported. rsc.org Photochemically generated 3-phenylazetidinols have been shown to undergo intramolecular ring opening upon the addition of electron-deficient ketones or boronic acids, leading to the formation of dioxolanes. beilstein-journals.org The reactivity of the azetidine ring is notable, though it is significantly more stable than the related three-membered aziridine ring. rsc.org

Ring-Expansion Reactions: Azetidines can also serve as precursors for larger ring systems through ring-expansion reactions. An acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields (up to 96%). researchgate.net This reaction demonstrates the utility of azetidines as intermediates for accessing medicinally relevant scaffolds. researchgate.net

Scalability and Practicality of Synthetic Protocols for Industrial and Research Applications

For azetidine-2-carboxylic acid and its derivatives to be widely utilized in industrial and research settings, the synthetic protocols must be scalable, efficient, and economically viable. Several synthetic routes have been developed with these considerations in mind.

Another efficient route to (S)-azetidine-2-carboxylic acid has been established in five steps with a total yield of 48% via malonic ester intermediates. nih.gov A key step in this synthesis is an efficient four-membered ring formation with a 99% yield. nih.gov The practicality of the Mitsunobu reaction has also been demonstrated on a large scale, with kilogram-scale batches being reported in the literature, although safety considerations, particularly with azide-forming variations, are important. organic-synthesis.com

Biochemical and Molecular Mechanisms of Azetidine 2 Carboxylic Acid Biological Activity

Misincorporation into Protein Synthesis and its Proteotoxic Consequences

The high structural similarity between Azetidine-2-carboxylic acid and L-proline is the primary reason for its toxicity. mdpi.com Due to this resemblance, Azetidine-2-carboxylic acid can evade the meticulous editing and proofreading mechanisms that ensure the fidelity of protein synthesis. nih.govnih.gov This circumvention allows for its erroneous incorporation into polypeptide chains in place of proline, a phenomenon that has been observed in various organisms, including mammalian cells. researchgate.netnih.gov The consequences of this misincorporation are profound, leading to the production of malformed proteins that can trigger a state of cellular distress known as proteotoxic stress. biorxiv.org

Substrate Specificity and Discrimination by Prolyl-tRNA Synthetases

The gatekeepers of protein synthesis fidelity are the aminoacyl-tRNA synthetases, enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA). uts.edu.au Prolyl-tRNA synthetase (ProRS) is the enzyme that specifically recognizes proline and attaches it to its tRNA. nih.gov However, the structural similarity of Azetidine-2-carboxylic acid allows it to fit into the active site of ProRS, which then activates it for protein synthesis. researchgate.net

Interestingly, the ability of ProRS to discriminate between proline and Azetidine-2-carboxylic acid varies among different species. nih.gov Some plants that naturally produce Azetidine-2-carboxylic acid have evolved ProRS enzymes that can effectively distinguish between the two, thus avoiding autotoxicity. nih.govdocumentsdelivered.com In contrast, the ProRS in most other plants and in mammalian cells lacks this stringent specificity, leading to the misincorporation of Azetidine-2-carboxylic acid into their proteins. nih.gov While alanyl-tRNA synthetases can also recognize Azetidine-2-carboxylic acid, their post-transfer editing mechanisms are able to reject it, preventing its misincorporation at alanine (B10760859) sites. wikipedia.org

Structural and Functional Alterations in Proteins

The substitution of proline with Azetidine-2-carboxylic acid can have significant repercussions for the structure and, consequently, the function of proteins. oup.com Proline's unique five-membered ring structure imposes specific constraints on the polypeptide backbone, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets. oup.com Azetidine-2-carboxylic acid, with its smaller four-membered ring, alters these geometric constraints. oup.com This can lead to changes in torsion angles, the direction of turns within the protein, and cis-trans isomerization, ultimately resulting in a misfolded protein. oup.com

The misincorporation of Azetidine-2-carboxylic acid has been shown to affect the structure of various proteins, including collagen, keratin, and hemoglobin. wikipedia.org For instance, in recombinant murine myelin basic protein, the substitution of proline with Azetidine-2-carboxylic acid was predicted to cause a severe bend in the polypeptide chain and disrupt the poly-proline type II structure. nih.gov Such structural alterations can impair the protein's normal function and lead to its aggregation. oup.com

Analysis of Misincorporation Rates and Sites

The rate at which Azetidine-2-carboxylic acid is misincorporated into proteins can be significant. In studies with Saccharomyces cerevisiae (yeast), the median incorporation of azetidine (B1206935) was found to be 10.5%, with an interquartile range of 5.9% to 18.4%. biorxiv.org This suggests that the incorporation is a relatively common event and appears to be stochastic in nature. biorxiv.org

Mass spectrometry analysis of recombinant murine myelin basic protein expressed in E. coli grown in the presence of Azetidine-2-carboxylic acid revealed that a detectable proportion of the protein had incorporated the analogue. nih.gov The misincorporation occurred at a maximum of three out of eleven possible proline sites. nih.gov Further research in human HEK-293 cells demonstrated the misincorporation of Azetidine-2-carboxylic acid across most proline sites in the maltose-binding protein. uts.edu.au These findings highlight that numerous proline positions within a protein are susceptible to substitution by Azetidine-2-carboxylic acid.

Cellular Stress Responses Induced by Azetidine-2-carboxylic acid

The accumulation of misfolded proteins due to the misincorporation of Azetidine-2-carboxylic acid triggers a cellular quality control system designed to mitigate the damage. nih.govnih.gov When the burden of these aberrant proteins becomes too high, it leads to a state of cellular stress, particularly within the endoplasmic reticulum (ER), the primary site of protein folding for secreted and transmembrane proteins. researchgate.netnih.gov This ER stress, in turn, activates a complex signaling network known as the Unfolded Protein Response (UPR). nih.govbiorxiv.org

Activation of the Unfolded Protein Response (UPR) Pathways (e.g., PERK, IRE1α, ATF6)

The UPR is comprised of three main signaling branches, each initiated by a specific ER-transmembrane sensor protein: PERK (protein kinase RNA-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6). nih.gov Treatment of cells with Azetidine-2-carboxylic acid has been shown to activate these pathways.

Studies in microglial cells demonstrated that Azetidine-2-carboxylic acid treatment caused a robust activation of UPR genes, including ATF4, ATF6, ERN1 (the gene encoding IRE1α), and PERK. mdpi.comresearchgate.net Further research indicated that Azetidine-2-carboxylic acid treatment leads to increased levels of phosphorylated eukaryotic translation initiation factor 2α (eIF2α), a key downstream target of the PERK pathway. nih.govsemanticscholar.org Activation of the ATF6 arm of the UPR was also observed, as evidenced by a decrease in the full-length form of ATF6. nih.govsemanticscholar.org The activation of the PERK pathway appears to be a prerequisite for some of the downstream effects of Azetidine-2-carboxylic acid, such as the induction of autophagy. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress

The misincorporation of Azetidine-2-carboxylic acid is a direct cause of ER stress. researchgate.netnih.gov The accumulation of misfolded proteins within the ER lumen disrupts the organelle's homeostasis, leading to the activation of the UPR. nih.gov A key indicator of ER stress is the upregulation of chaperone proteins, which attempt to refold the aberrant proteins. Treatment with Azetidine-2-carboxylic acid has been shown to increase the levels of Binding Immunoglobulin Protein (BiP), a major ER chaperone. nih.govsemanticscholar.org The induction of ER stress by Azetidine-2-carboxylic acid has been demonstrated in various cell types and is considered a primary mechanism of its toxicity. mdpi.comnih.gov

Interactive Data Tables

Table 1: UPR Genes Activated by Azetidine-2-carboxylic acid

| Gene Symbol | Full Name | Pathway |

| ATF4 | Activating Transcription Factor 4 | PERK |

| ATF6 | Activating Transcription Factor 6 | ATF6 |

| ERN1 | Endoplasmic Reticulum to Nucleus Signaling 1 | IRE1α |

| PERK | Protein Kinase R-like Endoplasmic Reticulum Kinase | PERK |

| XBP1 | X-box Binding Protein 1 | IRE1α |

| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | PERK/ATF6 |

| GADD34 | Growth Arrest and DNA Damage-inducible Protein | PERK |

Data sourced from studies on microglial cells treated with Azetidine-2-carboxylic acid. mdpi.comresearchgate.net

Table 2: Effects of Azetidine-2-carboxylic acid on Protein Structure

| Protein Studied | Organism/Cell Line | Observed/Predicted Structural Change | Reference |

| Recombinant Myelin Basic Protein | E. coli | Severe bend in the polypeptide chain; disruption of poly-proline type II structure. | nih.gov |

| Maltose Binding Protein | Human HEK-293 | Misincorporation across most proline sites, implying widespread structural alterations. | uts.edu.au |

| General Proteins | Multiple | Altered torsion angles, changes in chain direction, and modified cis-trans isomerization. | oup.com |

Accumulation of Misfolded and Aggregated Proteins

Azetidine-2-carboxylic acid (AZE), a structural analog of the amino acid proline, exerts its primary toxic effect by being mistakenly incorporated into newly synthesized proteins. wikipedia.orgoup.com This misincorporation is a direct consequence of its structural similarity to proline, which allows it to be recognized by prolyl-tRNA synthetases, charged onto tRNAPro, and subsequently inserted into polypeptide chains at positions designated for proline. wikipedia.orgoup.com The key difference between AZE and proline is the four-membered ring of AZE compared to the five-membered ring of proline. wikipedia.org This seemingly minor structural alteration has profound consequences for protein conformation, distorting the polypeptide backbone at the point of incorporation. nih.gov

This distortion can prevent proteins from folding into their correct three-dimensional structures, leading to the accumulation of misfolded and non-functional proteins. nih.govnih.gov This phenomenon has been observed across various species and cell types. In human skin fibroblasts, for example, the presence of AZE leads to the aggregation of collagen, a proline-rich protein. biorxiv.org Similarly, in vitro studies have shown that AZE can be misincorporated into myelin basic protein (MBP), resulting in its misfolding and cytoplasmic aggregation in oligodendrocytes. oup.com

The cellular response to this accumulation of aberrant proteins is the activation of stress pathways, most notably the Unfolded Protein Response (UPR). biorxiv.orgnih.govresearchgate.net The UPR is an evolutionary-conserved mechanism designed to restore homeostasis in the endoplasmic reticulum (ER) when it is overloaded with misfolded proteins. mdpi.comnih.gov Treatment with AZE has been shown to activate multiple arms of the UPR. For instance, in HeLa cells, AZE induces the cleavage of Activating Transcription Factor 6 (ATF6) and increases the levels of Binding Immunoglobulin Protein (BiP) and phosphorylated eukaryotic translation initiation factor 2α (eIF2α), all key markers of ER stress and UPR activation. medchemexpress.comsemanticscholar.orgmdpi.com This global stress response underscores the central role of protein misfolding in the mechanism of AZE toxicity. nih.govresearchgate.net

| Affected Protein/Process | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| General Protein Synthesis | Various (Plants, Mammals, Yeast) | Misincorporation in place of proline, leading to misfolding. | wikipedia.orgnih.gov |

| Collagen | Human Skin Fibroblasts, Chick Embryo | Aggregation and altered properties. | oup.comnih.govbiorxiv.org |

| Myelin Basic Protein (MBP) | Oligodendrocytes (in vivo, mice) | Cytoplasmic aggregation. | oup.com |

| Unfolded Protein Response (UPR) | HeLa Cells, BV2 Microglial Cells, Oligodendrocytes | Activation of PERK, ATF6, and IRE1α pathways; increased BiP, phospho-eIF2α. | oup.commdpi.commedchemexpress.commdpi.com |

| Heat Shock Factor (HSF) | Saccharomyces cerevisiae (Yeast) | Selective activation in response to misfolded proteins. | nih.gov |

Impact on Specific Cellular Processes and Pathways

The proteotoxic stress induced by AZE triggers a cascade of downstream effects, disrupting fundamental cellular processes ranging from cell cycle progression to metabolism and survival.

Inhibition of Cell Growth and Division

A direct consequence of the widespread protein disruption and resulting cellular stress is the inhibition of cell growth and proliferation. This effect has been documented in a wide array of organisms. In plants, AZE acts as a potent growth inhibitor, deterring the growth of competing vegetation and significantly reducing root growth in species like Arabidopsis thaliana. wikipedia.orgbiorxiv.orgnih.gov Studies in animal models have demonstrated similar effects; for instance, administration of AZE to fetal rats retards lung growth, evidenced by reduced lung weight, DNA content, and cell proliferation. medchemexpress.comdocumentsdelivered.com

At the cellular level, AZE has been shown to induce cell cycle arrest. In yeast (Saccharomyces cerevisiae), treatment with AZE at concentrations sufficient to inhibit proliferation causes cells to arrest in the G1 phase of the cell cycle. nih.gov In mammalian cell lines, such as BV2 microglial cells, AZE significantly reduces cell viability at concentrations of 1000 µM and higher. mdpi.comnih.govnih.gov

| Organism/Cell Type | Effect | Key Findings | Reference |

|---|---|---|---|

| Plants (Arabidopsis thaliana) | Inhibition of root growth | AZE at 10 µM significantly inhibits root elongation. | nih.govresearchgate.net |

| Fetal Rats | Retarded lung growth | Lung weight and DNA content reduced by ~50%; decreased fibroblast proliferation. | medchemexpress.comdocumentsdelivered.com |

| Yeast (Saccharomyces cerevisiae) | G1 cell cycle arrest | Inhibits proliferation by preventing entry into the S phase. | nih.gov |

| BV2 Microglial Cells | Reduced cell viability | Significant reduction in viability at concentrations >1000 µM. | nih.govnih.gov |

Effects on Amino Acid Metabolism and Homeostasis

As a proline analog, AZE directly interferes with proline metabolism and homeostasis. wikipedia.org The growth-inhibitory effects of AZE in plants can be reversed by the co-administration of L-proline, but not D-proline, confirming that AZE acts as a competitive antagonist of L-proline in protein biosynthesis. biorxiv.orgnih.gov This competition has been quantified in rabbit reticulocytes, where AZE was shown to reduce the incorporation of radiolabeled proline into hemoglobin in a concentration-dependent manner. medchemexpress.com

Furthermore, the widespread protein misfolding and subsequent degradation triggered by AZE can alter the cellular pool of free amino acids. In Arabidopsis, treatment with AZE leads to an approximate 40% increase in the total pool of free amino acids, suggesting that protein turnover is significantly enhanced as the cell attempts to clear the aberrant, AZE-containing proteins. biorxiv.org

Induction of Pro-Apoptotic Mechanisms

When cellular stress induced by AZE becomes overwhelming, it can trigger programmed cell death, or apoptosis. Multiple studies have demonstrated the pro-apoptotic potential of AZE in various cell types. A key indicator of apoptosis susceptibility, the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, is significantly increased in BV2 microglial cells following AZE exposure. mdpi.comnih.gov This shift in the BAX/Bcl2 ratio promotes the mitochondrial pathway of apoptosis. mdpi.com

Direct evidence of apoptosis comes from studies using Annexin V/propidium iodide staining, which confirmed that AZE induces cell death in microglia. nih.govnih.gov In the central nervous system of mice, oral or intraperitoneal administration of AZE leads to dose-dependent apoptosis of oligodendrocytes, as demonstrated by TUNEL staining and immunostaining for active caspases, including caspase-3 and caspase-12. oup.com Caspase-12 is particularly associated with ER stress-induced apoptosis, linking the initial protein misfolding event directly to the activation of the apoptotic cascade. oup.com Research has also shown that AZE exposure can lead to both apoptotic and necrotic cell death in human neuron-like cells. nih.gov

Modulation of Inflammatory Responses (e.g., Microglial Activation)

In the central nervous system, AZE is a potent modulator of inflammatory responses, primarily through its effects on microglia, the resident immune cells of the brain. mdpi.comnih.gov AZE treatment triggers a robust pro-inflammatory response in BV2 microglial cells, characterized by a significant increase in the release of nitric oxide (NO), a key inflammatory mediator. mdpi.commdpi.comnih.gov

This activation is accompanied by the upregulation of numerous pro-inflammatory genes and markers. nih.gov Studies have documented increased expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (NOS2), and cell surface markers associated with activated microglia like CD68 and MHC-II. nih.govnih.gov In vivo experiments in mice corroborate these findings, showing activated microglia and the formation of microglial nodules in the white matter following AZE administration. oup.com The mechanism for this activation is tied to the UPR, as ER stress is known to coordinate inflammatory responses in microglia. mdpi.com AZE-induced ER stress leads to the nuclear translocation of pro-inflammatory transcription factors such as NF-κB, driving the expression of these inflammatory mediators. oup.com

| Inflammatory Marker | Cell Type | Effect of AZE Treatment | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | BV2 Microglial Cells | Robust increase in release. | mdpi.commdpi.comnih.gov |

| IL-1β, IL-6, NOS2 | BV2 Microglial Cells | Increased gene expression. | nih.govnih.gov |

| CD68, MHC-II | BV2 Microglial Cells | Increased expression. | nih.govnih.gov |

| NF-κB | Oligodendrocytes (in vivo, mice) | Nuclear translocation. | oup.com |

| Microglial Activation/Nodules | Mouse CNS (in vivo) | Observed in white matter. | oup.com |

Pharmacological and Biomedical Research Applications of Azetidine 2 Carboxylic Acid Derivatives

Azetidine-Containing Scaffolds in Drug Discovery and Development

The azetidine (B1206935) moiety is considered a privileged scaffold in drug discovery. researchgate.netpharmablock.com Its incorporation into molecular structures can impart desirable properties, including improved stability against oxidative metabolism, enhanced solubility, and increased structural rigidity. researchgate.net The inherent ring strain of approximately 25 kcal/mol endows azetidines with both stability and unique conformational characteristics. researchgate.net Although historically underutilized compared to five- and six-membered heterocycles, recent advances in synthetic chemistry have made complex azetidine-containing building blocks more accessible for drug design and the development of chemical libraries. enamine.netnih.govtechnologynetworks.com

Table 1: Examples of Azetidine-Containing Compounds in Drug Discovery

| Compound Type | Application/Target | Rationale for Azetidine Inclusion |

|---|---|---|

| Quinolone Conjugates | Antibacterial | Enhanced activity against quinolone-susceptible MRSA compared to some clinical fluoroquinolones. lifechemicals.com |

| Azetidine Carbamate | MAGL Inhibitor | Acts as an efficient, covalent inhibitor of monoacylglycerol lipase (MAGL). pharmablock.com |

| N-Ribosyl Hydrolase Inhibitors | Potential Drug Candidates | The azetidine scaffold forms the basis for inhibitors of N-ribosyl hydrolases and phosphorylases. lifechemicals.com |

| Azelnidipine | Calcium Channel Blocker | An approved antihypertensive drug featuring an azetidine ring. enamine.net |

| Cobimetinib | MEK1/2 Inhibitor | A targeted cancer therapy that incorporates an azetidine moiety. pharmablock.com |

The development of robust synthetic methodologies has facilitated the integration of the azetidine core into a diverse array of molecular frameworks. nih.gov Researchers have successfully synthesized densely functionalized azetidine rings that serve as precursors to a wide variety of fused, bridged, and spirocyclic systems. nih.gov For instance, a novel spirocyclic azetidine scaffold can be derived from 2-cyano azetidines. nih.gov These synthetic pathways allow for the creation of extensive libraries of lead-like molecules. nih.gov By focusing on optimized chemical space, these libraries aim to increase efficiency in downstream multi-parametric optimization activities, particularly for challenging targets like the central nervous system (CNS), which has stringent requirements for blood-brain barrier penetration. nih.gov

Applications in Peptidomimetics and Constrained Peptide Design

Azetidine-2-carboxylic acid (Aze) serves as a valuable building block in the field of peptidomimetics, where it is often used as a structural mimic or surrogate for the natural amino acid proline (Pro). nih.govrsc.org The incorporation of such constrained structural elements into peptides is a widely used strategy to modulate conformational flexibility, enhance proteolytic stability, and improve the biological activity of the target molecules. rsc.orgnih.gov The quasi-planar geometry of the four-membered azetidine ring leads to a reduction in conformational flexibility compared to the five-membered pyrrolidine ring of proline. rsc.org

The synthesis of peptides containing Azetidine-2-carboxylic acid has been achieved through various chemical strategies. umich.eduacs.org Traditional solution-phase peptide synthesis has been used to prepare tetrapeptides containing Aze residues. umich.edu More recent advancements include organometallic routes to create unsaturated carboxylic acid precursors, which can then be converted to a library of 2-azetidinylcarboxylic acids through metal-catalyzed asymmetric reduction for subsequent incorporation into di- and tripeptides. acs.org

A notable application is the use of 3-aminoazetidine (3-AAz) as a turn-inducing element to facilitate the efficient synthesis of small macrocyclic peptides. researchgate.netnih.gov The introduction of this subunit into linear peptide precursors has been shown to greatly improve the cyclization efficiency for tetra-, penta-, and hexapeptides under standard reaction conditions. researchgate.netnih.gov Furthermore, these azetidine-containing cyclic peptides demonstrate improved stability towards proteases compared to their homodetic counterparts. researchgate.netnih.gov

Table 2: Synthetic Approaches for Azetidine-Incorporated Peptides

| Method | Key Feature | Application |

|---|---|---|

| Solution Peptide Synthesis | Traditional coupling methods. | Preparation of linear tetrapeptides like Boc-(L-Pro)₃-L-Aze-Opcp. umich.edu |

| Organometallic Route & Asymmetric Reduction | Formation of isolable 2-azetinylcarboxylic acid intermediates. | Synthesis of a library of enantioenriched 2-azetidinylcarboxylic acids for incorporation into small peptide chains. acs.org |

| 3-Aminoazetidine (3-AAz) Subunit Incorporation | Acts as a turn-inducing element. | Facilitates greatly improved macrocyclization of linear tetra-, penta-, and hexapeptides. researchgate.netnih.gov |

Enzyme Inhibition and Modulatory Studies

L-Azetidine-2-carboxylic acid and its derivatives have been identified as modulators and inhibitors of various enzymes. As a proline analog, it can interfere with processes involving this amino acid. medchemexpress.com It is known to be an inhibitor of collagen synthesis, a property that contributes to its anti-angiogenic effects. The misincorporation of Aze in place of proline can lead to protein misconstruction.

In more targeted studies, specific azetidine derivatives have been designed as potent enzyme inhibitors. For example, an azetidine carbamate was discovered to be an efficient, covalent inhibitor of monoacylglycerol lipase (MAGL). pharmablock.com Other research has yielded easily accessible azetidine-based inhibitors of N-ribosyl hydrolases and phosphorylases. lifechemicals.com Beyond direct inhibition, Aze has been shown to have modulatory effects. In studies with BV2 microglial cells, Aze treatment induced the expression of matrix metalloproteinase 9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix. mdpi.com In Pseudomonas sp., the enzyme L-azetidine-2-carboxylate hydrolase (AC hydrolase) has been identified, which detoxifies the compound by catalyzing the hydrolytic opening of the azetidine ring. nih.gov

Glycosidase Inhibitors

Derivatives of azetidine-2-carboxylic acid, specifically azetidine iminosugars, have been synthesized and evaluated for their glycosidase inhibitory activity. A study reported the synthesis of azetidine iminosugars and N-carboxylic azetidine iminosugar. researchgate.net These compounds were tested against various glycosidases and compared with known inhibitors, Miglitol and 1-deoxynojirimycin (DNJ). The results indicated that azetidine iminosugars exhibited a competitive type of inhibition against amyloglucosidase. researchgate.net One of the synthesized N-carboxylic azetidine iminosugars was found to be more active than both Miglitol and DNJ. researchgate.net Molecular docking studies further supported these findings, providing insights into the binding interactions of these compounds with the active site of Aspergillus niger amyloglucosidase. researchgate.net

Cysteine Protease Inhibition

The strained three-membered ring of aziridine-2-carboxylic acid, a related compound, has been explored for its potential in designing irreversible inhibitors of cysteine proteases. nih.gov This thiol-reactive amino acid analog of proline demonstrated a significant rate of inactivation for papain, a well-known cysteine protease. nih.gov The reactivity of the aziridine moiety was found to be considerably higher than that of other known inhibitors like N-ethylmaleimide and α-iodopropionic acid. nih.gov Notably, it did not alkylate histidine under conditions where N-ethylmaleimide does, suggesting a degree of specificity in its chemical reactivity. nih.gov This characteristic makes aziridine-2-carboxylic acid a valuable reactive unit for developing new classes of irreversible cysteine protease inhibitors. nih.gov Further research has also explored peptides containing aziridine-2,3-dicarboxylate as inhibitors for cysteine proteases such as papain, cathepsin B, and cathepsin L. nih.gov

Other Biochemical Target Interactions

As a proline analog, azetidine-2-carboxylic acid can be misincorporated into proteins, leading to proteotoxic stress and interactions with various cellular pathways. researchgate.netnih.gov Studies in Saccharomyces cerevisiae have identified chemical-genetic interactions between azetidine-2-carboxylic acid and genes involved in protein quality control, particularly those related to the proteasome. nih.gov Negative synthetic interactions were also observed with genes related to actin cytoskeleton organization and endocytosis. researchgate.netnih.gov Treatment with azetidine-2-carboxylic acid was shown to increase the number of actin patches per cell. nih.gov Furthermore, this compound induces endoplasmic reticulum (ER) stress, leading to protein misfolding and aggregation. medchemexpress.com It activates the unfolded protein response (UPR) and upregulates markers such as the lipid autophagy marker LC3-II and the pro-apoptotic BAX protein. medchemexpress.comnih.gov

Exploration in Disease Pathogenesis and Therapeutic Strategies

The ability of azetidine-2-carboxylic acid to be mistakenly incorporated into proteins in place of proline has led to investigations into its potential role in the pathogenesis of various diseases and the development of strategies to counteract its toxic effects.

Potential Role in Neurological Disorders (e.g., Multiple Sclerosis)

A significant area of research has focused on the potential link between azetidine-2-carboxylic acid and multiple sclerosis (MS). nih.govoup.comnih.gov The hypothesis is that dietary exposure to this non-protein amino acid, found in plants like beets, can lead to its misincorporation into myelin proteins, particularly the proline-rich myelin basic protein (MBP). nih.govmsaustralia.org.aumsaustralia.org.au This misincorporation is thought to alter the structure and function of MBP, potentially triggering an autoimmune response against the myelin sheath, a key pathological feature of MS. nih.govoup.commsaustralia.org.au

In vivo studies in mice have shown that administration of azetidine-2-carboxylic acid can induce a distinct oligodendrogliopathy, characterized by oligodendrocyte apoptosis and microglial activation, which are features also observed in the normal-appearing white matter of MS patients. nih.gov The resulting misfolded proteins can lead to a progressive unfolded protein response, which may be a primary process in the pathogenesis of MS. nih.gov

| Experimental Model | Key Findings | Relevance to Multiple Sclerosis |

| CD1 Mice | Oral or intraperitoneal administration of Aze induced oligodendrocyte nucleomegaly, apoptosis, and activated microglia in CNS white matter. nih.gov | Recapitulates pathological findings in normal-appearing white matter of MS patients. nih.gov |

| BV2 Microglial Cells | Aze treatment led to pro-inflammatory and pro-apoptotic effects. medchemexpress.com | Provides a potential mechanism for the inflammatory component of MS. |

Studies in Teratogenesis and Developmental Abnormalities

The toxic effects of azetidine-2-carboxylic acid extend to developmental processes. Studies in hamsters have demonstrated the teratogenic effects of L-azetidine-2-carboxylic acid. nih.gov Administration during gestation resulted in a significant reduction in fetal weight and an increased frequency of external anomalies, including subcutaneous hemorrhage and cleft palate. nih.gov The most pronounced teratological effect observed was the retardation of skeletal development, with anomalies such as delayed ossification and shortening of bones. nih.gov These findings highlight the potential of azetidine-2-carboxylic acid to interfere with normal embryonic development, likely due to its impact on collagen biosynthesis and protein structure. nih.govwikipedia.org

Strategies for Counteracting Azetidine-2-carboxylic acid Toxicity (e.g., Proline Supplementation)

Given the mechanism of azetidine-2-carboxylic acid toxicity, which involves its competition with proline for incorporation into proteins, a logical countermeasure is the supplementation with L-proline. Research has shown that co-administration of L-proline can effectively prevent the detrimental effects of azetidine-2-carboxylic acid. msaustralia.org.aumsaustralia.org.au

In studies with BV2 microglial cells, L-proline supplementation was found to reverse the activation of the unfolded protein response genes and prevent the induction of ER stress caused by azetidine-2-carboxylic acid. mdpi.com Furthermore, proline supplementation normalized the expression of inflammatory markers and prevented cell death. mdpi.com Mass spectrometry analysis confirmed that L-proline co-supplementation significantly reduced the amount of azetidine-2-carboxylic acid incorporated into proteins. mdpi.com Similarly, in plant models, the growth inhibition caused by azetidine-2-carboxylic acid was restored by supplementing with L-proline, but not D-proline. nih.govresearchgate.netbiorxiv.org

| Experimental System | Effect of Azetidine-2-carboxylic acid | Effect of L-Proline Supplementation |

| BV2 Microglial Cells | Reduced cell viability, induced ER stress and UPR gene activation. mdpi.com | Prevented cell death and reversed ER stress and UPR gene activation. mdpi.com |

| Arabidopsis | Inhibited root growth. nih.govresearchgate.net | Restored root growth. nih.govresearchgate.net |

These findings suggest that dietary supplementation with L-proline could be a viable strategy to mitigate the potential toxic effects of azetidine-2-carboxylic acid, particularly in populations with high dietary exposure. msaustralia.org.au

Novel Delivery Systems for Targeted Research Applications

The inherent bioactivity of azetidine-2-carboxylic acid and its derivatives has spurred investigations into sophisticated delivery systems designed to enhance their efficacy and specificity in preclinical research. A significant challenge in harnessing the full potential of these compounds lies in achieving targeted delivery to specific cell types or tissues, thereby maximizing their desired effects while minimizing off-target interactions. Recent advancements in nanotechnology and biomaterials have paved the way for the development of novel delivery platforms for azetidine-2-carboxylic acid, with a particular focus on cancer research.

One of the most promising strategies involves the use of liposome-based nanoparticles. tandfonline.comethz.chnih.gov These vesicular structures, composed of lipid bilayers, can encapsulate hydrophilic compounds like azetidine-2-carboxylic acid, protecting them from degradation and facilitating their transport in biological systems. To achieve active targeting, these liposomes can be functionalized with ligands that bind to specific receptors overexpressed on the surface of target cells.

A notable example of this approach is the development of anti-CD44 antibody-coated liposome nanoparticles for the targeted delivery of azetidine-2-carboxylic acid to breast cancer cells. tandfonline.comnih.gov The CD44 receptor is frequently overexpressed in various cancer types, including breast cancer, making it an attractive target for selective drug delivery. By conjugating anti-CD44 antibodies to the surface of the liposomes, the nanoparticles can preferentially bind to and be internalized by cancer cells expressing this receptor.

Detailed Research Findings:

In a preclinical study investigating the potential of azetidine-2-carboxylic acid to enhance tumor immunogenicity, researchers utilized an anti-CD44 antibody-coated liposome nanoparticle system to specifically deliver the compound to 4T1 breast cancer cells in a murine model. tandfonline.comnih.gov The rationale behind this approach was to promote the misincorporation of azetidine-2-carboxylic acid in place of proline during protein synthesis within the cancer cells, leading to the generation of neoantigens and subsequently stimulating an anti-tumor immune response.

The study demonstrated that the targeted delivery of azetidine-2-carboxylic acid via these nanoparticles resulted in a significant inhibition of tumor growth and a reduction in pulmonary metastasis. tandfonline.com This effect was attributed to the activation of cellular immune responses against the tumor. The findings from this research underscore the potential of combining azetidine-2-carboxylic acid with targeted nanoparticle delivery systems to create novel cancer immunotherapy strategies.

The table below summarizes the key characteristics and findings related to this novel delivery system for azetidine-2-carboxylic acid.

| Delivery System Component | Description | Research Finding |

| Core Compound | Azetidine-2-carboxylic acid | A proline analog that can be misincorporated into newly synthesized proteins. tandfonline.comwikipedia.org |

| Delivery Vehicle | Liposome Nanoparticles | Vesicular structures composed of lipid bilayers capable of encapsulating the core compound. tandfonline.comnih.gov |

| Targeting Ligand | Anti-CD44 Antibody | Monoclonal antibody that specifically binds to the CD44 receptor overexpressed on breast cancer cells. tandfonline.com |

| Targeted Cell Type | 4T1 Breast Cancer Cells | A murine mammary carcinoma cell line commonly used in cancer research. tandfonline.comnih.gov |

| Proposed Mechanism of Action | Enhanced Tumor Immunogenicity | Misincorporation of azetidine-2-carboxylic acid into tumor cell proteins generates neoantigens, stimulating an anti-tumor immune response. tandfonline.com |

| Key In Vivo Outcome | Inhibition of Tumor Growth and Metastasis | Significant reduction in primary tumor size and the number of lung metastases in a mouse model. tandfonline.com |

Advanced Analytical and Computational Approaches in Azetidine 2 Carboxylic Acid Research

Spectroscopic and Chromatographic Methods for Structural Elucidation and Quantification

A variety of spectroscopic and chromatographic methods are employed for the structural elucidation and quantification of azetidine-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of azetidine-2-carboxylic acid and its derivatives. nih.govchemicalbook.com Mass spectrometry (MS) is also crucial for determining the molecular weight and fragmentation patterns, aiding in its identification. fao.org

Chromatographic techniques are essential for the separation and quantification of azetidine-2-carboxylic acid from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method. One study reported the separation and determination of azetidine-2-carboxylic acid from lily of the valley using HPLC with post-column derivatization and fluorescence detection. nih.gov The retention time for azetidine-2-carboxylic acid was 5.86 minutes, with a recovery of 96.4% and a coefficient of variation of 0.94%, demonstrating the method's simplicity, speed, and sensitivity. nih.gov Another approach utilized Ultra-Performance Liquid Chromatography (UPLC) with hydrophilic interaction liquid chromatography for quantification in the rhizomes of Polygonatum sibiricum. researchgate.net

Gas Chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) has also been successfully applied for the quantification of azetidine-2-carboxylic acid in plant materials. fao.orgresearchgate.net One such method involved the silylation of hot water extracts of Polygonatum rhizomes, which showed excellent linearity and sensitivity with limits of detection (LOD) and quantification (LOQ) of 2.9 and 7.8 μg/mL, respectively. fao.org

| Method | Matrix | Detection | Key Findings | Reference |

|---|---|---|---|---|

| HPLC with post-column derivatization | Lily of the valley | Fluorescence | Retention time: 5.86 min; Recovery: 96.4%; Coefficient of variation: 0.94% | nih.gov |

| UPLC-HILIC | Rhizomes of Polygonatum sibiricum | Not specified | Effective for quantification in plant extracts. | researchgate.net |

| GC-FID/MS | Rhizomes of Polygonatum species | FID/MS | LOD: 2.9 μg/mL; LOQ: 7.8 μg/mL | fao.org |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have provided invaluable insights into the structure, properties, and interactions of azetidine-2-carboxylic acid at the molecular level.

Density Functional Theory (DFT) calculations have been utilized to investigate the electronic structure and reactivity of azetidine-2-carboxylic acid. These quantum mechanical calculations help in understanding the molecule's stability, reaction mechanisms, and spectroscopic properties. researchgate.netnih.govnih.gov For instance, DFT has been used to model the active site of enzymes that synthesize azetidine-2-carboxylic acid, providing insights into the catalytic mechanism. researchgate.netnih.gov By calculating reaction energies, researchers have been able to estimate the feasibility of proposed biosynthetic pathways. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in studying how azetidine-2-carboxylic acid interacts with biological targets, such as aminoacyl-tRNA synthetases. rjptonline.org By simulating the binding of azetidine-2-carboxylic acid to the active site of these enzymes, researchers can understand the molecular basis for its misincorporation into proteins in place of proline. wikipedia.org These studies often analyze intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. rjptonline.org

Molecular dynamics (MD) simulations are used to study the conformational dynamics and flexibility of molecules and their complexes over time. MD simulations of peptides and proteins containing azetidine-2-carboxylic acid have revealed how its presence can alter the structure and dynamics of these biomolecules. sharcnet.ca One study parameterized azetidine-2-carboxylic acid for use in the GROMOS56a3 force field and found that it has a greater propensity than proline to undergo trans-cis peptide bond isomerization, which can lead to significant bends in a polypeptide chain. sharcnet.ca This finding supports the hypothesis that the misincorporation of this amino acid can disrupt protein structures like polyproline type II helices. sharcnet.ca

Omics Technologies in Biological Pathway Investigation

Omics technologies, which allow for the large-scale study of biological molecules, have been pivotal in understanding the systemic effects of azetidine-2-carboxylic acid on cellular pathways.

Proteomics, the large-scale study of proteins, has been a key tool for detecting the misincorporation of azetidine-2-carboxylic acid into proteins and for profiling changes in the proteome in response to its presence. nih.govbiorxiv.orgbiorxiv.orgtandfonline.com Mass spectrometry-based proteomics can identify peptides where proline has been substituted by azetidine-2-carboxylic acid, providing direct evidence of its misincorporation. nih.govbiorxiv.orgbiorxiv.org

Studies in various organisms, from yeast to mammalian cells, have used proteomics to quantify the extent of this misincorporation and to identify the specific proteins affected. nih.govbiorxiv.orgtandfonline.com For example, in Saccharomyces cerevisiae, azetidine-2-carboxylic acid incorporation was quantified for thousands of unique peptides across hundreds of proteins, with a median incorporation rate of 10.5%. biorxiv.org Furthermore, proteomics has revealed that the misincorporation of azetidine-2-carboxylic acid can lead to proteotoxic stress and trigger the unfolded protein response (UPR), a cellular stress response related to an accumulation of misfolded proteins. nih.govbiorxiv.org This has been observed through the upregulation of proteins involved in the UPR pathway. nih.govbiorxiv.org

| Organism/System | Key Proteomic Findings | Reference |

|---|---|---|

| Arabidopsis thaliana | Confirmed misincorporation for proline in cytosolically translated proteins; Upregulation of the unfolded protein response. | nih.gov |

| Saccharomyces cerevisiae | Quantified incorporation at proline positions across the proteome (median 10.5%); identified residues important for protein folding and stability. | biorxiv.org |

| Murine breast cancer cells (4T1) | Demonstrated substitution of proline residues in endogenous glutathione (B108866) S-transferase (GST). | tandfonline.com |

Metabolomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become an indispensable tool for elucidating the metabolic pathways related to azetidine-2-carboxylic acid. This non-proteinogenic amino acid, a structural analog of proline, participates in unique biosynthetic, catabolic, and toxic pathways that have been effectively mapped using advanced analytical techniques. nih.govbiorxiv.org By providing a snapshot of the metabolome, these approaches have clarified how organisms synthesize, degrade, and respond to the presence of this compound.

Detailed research findings from metabolomic studies have illuminated several key areas:

Biosynthesis Pathway: In certain bacteria, the biosynthetic pathway of azetidine-2-carboxylic acid has been elucidated. nih.gov Studies have identified S-adenosylmethionine (SAM) as the precursor molecule. nih.govresearchgate.net Azetidine-2-carboxylic acid synthases catalyze an intramolecular cyclization of SAM to form the characteristic four-membered azetidine (B1206935) ring, releasing 5'-methylthioadenosine (MTA) as a byproduct. acs.org This discovery has been foundational to understanding the origins of this compound in nature and has enabled its biotechnological production through metabolic engineering in organisms like Escherichia coli. acs.orgacs.org

Catabolism and Detoxification: Microorganisms that can utilize azetidine-2-carboxylic acid as a sole nitrogen source have developed specific detoxification and assimilation pathways. nih.gov In a study involving Pseudomonas sp., NMR spectroscopy was used to identify the initial metabolite in the breakdown of the compound. nih.gov The enzymatic opening of the azetidine ring was shown to produce 2-hydroxy-4-aminobutyrate (HAB). nih.gov Further research in E. coli has shown that after incorporation into cellular material, a major catabolite of azetidine-2-carboxylic acid is alanine (B10760859). nih.gov These findings demonstrate that microorganisms employ hydrolytic ring cleavage as a primary detoxification strategy. nih.gov

Metabolic Impact and Mechanism of Action: In organisms that cannot metabolize it, such as many plants, azetidine-2-carboxylic acid acts as a toxic proline mimic. nih.gov Metabolomic and proteomic analyses have confirmed that it is mistakenly incorporated into proteins in place of proline. nih.govbiorxiv.org This misincorporation leads to the accumulation of misfolded proteins, which triggers a global stress response known as the unfolded protein response (UPR). nih.govbiorxiv.org Free amino acid profiling in plants treated with the compound reveals significant shifts in the metabolome, consistent with a widespread stress condition. nih.gov

The table below summarizes key metabolites identified in azetidine-2-carboxylic acid research and their roles in its metabolic pathways.

| Metabolite | Analytical Method(s) | Organism(s) | Pathway Significance |

| S-Adenosylmethionine (SAM) | Structural & Biochemical Analyses | Bacteria | Precursor for the biosynthesis of the azetidine ring. nih.govresearchgate.net |

| 5'-Methylthioadenosine (MTA) | Biochemical Assays | P. aeruginosa, Engineered E. coli | Byproduct of the enzymatic cyclization of SAM to form azetidine-2-carboxylic acid. acs.org |

| 2-hydroxy-4-aminobutyrate (HAB) | NMR Spectroscopy | Pseudomonas sp. | Initial product of the detoxification pathway, resulting from the hydrolytic opening of the azetidine ring. nih.gov |

| Alanine | Amino Acid Analysis | Escherichia coli | Identified as a major catabolite following the degradation of azetidine-2-carboxylic acid. nih.gov |

| Proline | Free Amino Acid Profiling, Proteomics | Arabidopsis thaliana (and other plants) | The proteinogenic amino acid that is mimicked and replaced by azetidine-2-carboxylic acid, leading to protein misfolding. nih.govbiorxiv.org |

Future Directions and Emerging Research Avenues for Azetidine 2 Carboxylic Acid

Development of Next-Generation Azetidine-Based Chemical Probes and Leads

The unique four-membered ring structure of azetidine-2-carboxylic acid makes it an attractive scaffold in medicinal chemistry and chemical biology. nih.govacs.org While historically, the β-lactam form of azetidine (B1206935) has been prominent, the fully reduced azetidine ring is gaining attention for developing new chemical entities. nih.gov Future research is focused on leveraging this scaffold to create sophisticated chemical probes and lead compounds for drug discovery.

Key research efforts in this area include:

Scaffold Diversification: Synthetic strategies are being developed to create a wide variety of fused, bridged, and spirocyclic ring systems derived from the core azetidine structure. nih.gov These efforts aim to explore new chemical space for identifying probes and drugs, particularly for central nervous system (CNS) targets, where properties facilitating blood-brain barrier penetration are crucial. nih.gov

Fluorophore Enhancement: The incorporation of azetidine-containing heterospirocycles into fluorescent dyes has been shown to enhance their performance, including brightness and photostability. nih.govresearchgate.net A novel derivative, azetidinyl Malachite Green (Aze-MG), was developed by replacing the N,N-dimethylamino group with an azetidine group, which suppresses the twisted intramolecular charge transfer (TICT) effect, leading to improved quantum yield. nih.gov This makes Aze-MG a promising probe for advanced live-cell and dynamic super-resolution imaging. nih.gov

Click Chemistry Applications: The development of azetidine sulfonyl fluorides for use in Sulfur Fluoride Exchange (SuFEx) click chemistry opens new avenues for rapidly assembling functional molecules. acs.org This allows for the creation of novel azetidine derivatives that can serve as design elements for new therapeutic agents. acs.org

The synthesis of diverse, densely functionalized azetidine-based libraries is a primary goal, though challenges in synthesis have historically limited their widespread use. nih.govchemrxiv.org Overcoming these synthetic hurdles is key to unlocking the full potential of azetidine-based compounds as next-generation probes and therapeutic leads. nih.gov

Investigation of Organismal Resistance and Adaptation Mechanisms

The toxicity of azetidine-2-carboxylic acid, stemming from its misincorporation into proteins, has driven the evolution of resistance and adaptation mechanisms in various organisms. wikipedia.orgnih.gov Understanding these mechanisms is crucial, not only for fundamental biology but also for bioengineering applications.

Research has identified several key strategies for resistance:

Detoxification Pathways: Some organisms have evolved specific enzymatic pathways to neutralize the compound. In Saccharomyces cerevisiae, resistance has been linked to novel genes of the N-acetyltransferase superfamily, which detoxify the proline analogue. science.govacs.org Similarly, Pseudomonas sp. can detoxify and assimilate azetidine-2-carboxylate as a nitrogen source through genes that catalyze the opening of the azetidine ring. nih.gov